molecular formula C11H15BrO B1522606 1-Bromo-4-(neopentyloxy)benzene CAS No. 528528-58-7

1-Bromo-4-(neopentyloxy)benzene

Cat. No. B1522606
CAS RN: 528528-58-7
M. Wt: 243.14 g/mol
InChI Key: AWFIDQHILKXJOV-UHFFFAOYSA-N
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Description

1-Bromo-4-(neopentyloxy)benzene is a chemical compound with the CAS Number: 528528-58-7. It has a molecular weight of 243.14 . The IUPAC name for this compound is 1-bromo-4-(neopentyloxy)benzene .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-(neopentyloxy)benzene is represented by the linear formula C11H15BrO . The InChI code for this compound is 1S/C11H15BrO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives : A method for synthesizing (prop-2-ynyloxy)benzene derivatives, including 1-bromo-4-(neopentyloxy)benzene, has been developed, proving useful in the production of compounds with potential antiurease and antibacterial effects (Batool et al., 2014).

  • Ring Halogenation of Polyalkylbenzenes : Studies on ring halogenations of polyalkylbenzenes have utilized 1-bromo-4-(neopentyloxy)benzene, enabling the creation of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

  • Intramolecular Oxidative Bromocyclization : Intramolecular oxidative bromocyclization using 1-bromo-4-(neopentyloxy)benzene as a bromine source has been explored for producing 2-substituted-4-bromo-pyrrolidines (Fan et al., 2007).

Material Science and Nanotechnology

  • Graphene Nanoribbons Synthesis : 1-Bromo-4-(neopentyloxy)benzene is used as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons, demonstrating its significance in advanced material science (Patil et al., 2012).

  • Molecular Electronics Building Blocks : This compound serves as a precursor for molecular wires in molecular electronics, illustrating its utility in developing advanced electronic components (Stuhr-Hansen et al., 2005).

Environmental and Analytical Studies

  • Dioxin Formation from Pyrolysis : The pyrolysis of bromophenol derivatives, including 1-bromo-4-(neopentyloxy)benzene, has been studied to understand the formation of hazardous brominated dioxins (Evans & Dellinger, 2003).

  • Study on Binary Liquid Mixtures : Investigations into the mixtures of bromoalkanes and hydrocarbons have included studies on 1-bromo-4-(neopentyloxy)benzene, contributing to the understanding of intermolecular interactions in liquid mixtures (Yadava & Yadav, 2005).

Pharmacological Research

  • Neostigmine Analogs Study : While the focus is not directly on 1-bromo-4-(neopentyloxy)benzene, related studies on neostigmine analogs have included derivatives that provide insights into potential pharmacological properties (Randall & Lehmann, 1950).

Safety and Hazards

1-Bromo-4-(neopentyloxy)benzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

1-bromo-4-(2,2-dimethylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFIDQHILKXJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680767
Record name 1-Bromo-4-(2,2-dimethylpropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

528528-58-7
Record name 1-Bromo-4-(2,2-dimethylpropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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